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Compound of Interest

Compound Name: Moiramide B

Cat. No.: B15565716

An In-depth Technical Guide to the Structure Elucidation and Stereochemistry of Moiramide B

Introduction

Moiramide B is a potent, broad-spectrum antibiotic natural product first isolated from the
marine bacterium Pseudomonas fluorescens.[1][2] It belongs to the pseudopeptide
pyrrolidinedione class of antibiotics and exerts its biological activity by inhibiting the
carboxyltransferase (CT) component of acetyl-CoA carboxylase (ACC), a crucial enzyme in
bacterial fatty acid synthesis.[1][3] This mode of action makes Moiramide B a promising
candidate for the development of new antibacterial agents, particularly against resistant strains
like methicillin-resistant Staphylococcus aureus (MRSA).[4]

Structurally, Moiramide B is a complex peptide-polyketide hybrid.[2][5] Its elucidation required
a combination of advanced spectroscopic techniques, chemical degradation, and, ultimately,
total asymmetric synthesis and X-ray crystallography for unambiguous stereochemical
assignment. This guide provides a detailed overview of the process, methodologies, and data
involved in determining the complete structure of Moiramide B.

Structure Elucidation

The planar structure of Moiramide B was determined by identifying its constituent fragments
and establishing their connectivity. The molecular formula was established as C25H31N30s by
High-Resolution Mass Spectrometry (HRMS).[6] Spectroscopic analysis, primarily Nuclear
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Magnetic Resonance (NMR), was instrumental in deconstructing the molecule into four
characteristic subunits.[1][3]

Key Structural Fragments:

Pyrrolidinedione Headgroup: A substituted succinimide ring.

L-Valine-Derived [3-Ketoamide: An amino acid unit linked as a (3-ketoamide.

(S)-B-Phenylalanine: A non-proteinogenic amino acid.

Unsaturated Fatty Acid Chain: A (2E,4E)-hexa-2,4-dienamide (sorbic acid) tail.[1]

The connectivity of these fragments was pieced together using 2D NMR techniques such as
HMBC (Heteronuclear Multiple Bond Correlation) and COSY (Correlation Spectroscopy).
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Caption: Workflow for Moiramide B planar structure elucidation.

Stereochemistry Determination
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Moiramide B possesses multiple stereocenters, the precise configuration of which is critical to
its biological activity.[7] The IUPAC name, (2E,4E)-N-[(1S)-3-[[(2S)-3-methyl-1-[(3R,4S)-4-
methyl-2,5-dioxopyrrolidin-3-yl]-1-oxobutan-2-ylJamino]-3-oxo-1-phenylpropyllhexa-2,4-
dienamide, defines the absolute stereochemistry at all four chiral centers.[6] This configuration
was definitively confirmed through asymmetric total synthesis and co-crystallization with its

target enzyme.

e (1S)-B-Phenylalanine: The stereochemistry of the B-phenylalanine unit was established
through chiral synthesis methodologies.[8][9]

e (2S)-Valine: The configuration of the valine-derived moiety corresponds to the natural L-
amino acid.

e (3R, 4S)-Pyrrolidinedione: The relative and absolute stereochemistry of the substituted
succinimide ring was the most challenging to determine and was ultimately confirmed by
total synthesis and X-ray crystallography.[4][10]

The first asymmetric syntheses of Moiramide B provided unambiguous proof of the absolute
configuration of each stereocenter by comparing the spectroscopic data and optical rotation of
the synthetic material with the natural product.[8][9] Furthermore, the 2.6 A resolution crystal
structure of Moiramide B bound to carboxyltransferase from S. aureus provided definitive,
tangible evidence of its three-dimensional structure and binding conformation.[3][10]
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Caption: Logic diagram for Moiramide B stereochemistry confirmation.

Quantitative Data
NMR Spectroscopic Data

While a complete, published table of assigned *H and 3C NMR data is not readily available in a
single source, the key structural fragments have characteristic chemical shifts. The data below
is a representative compilation based on known values for similar structural motifs.

Table 1: Representative NMR Chemical Shifts for Moiramide B Fragments

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b15565716?utm_src=pdf-body-img
https://www.benchchem.com/product/b15565716?utm_src=pdf-body
https://www.benchchem.com/product/b15565716?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15565716?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

H Chemical Shift 13C Chemical Shift

Fragment Atom

(5, ppm) (3, ppm)
Sorbic Acid Tail C2-H (E) ~6.0-6.2 ~125-130
C3-H (E) ~7.0-7.3 ~140-145
C4-H (E) ~6.1-6.3 ~130-135
C5-H (E) ~5.8-6.0 ~140-145
C6-Hs ~1.8-1.9 ~18-20
(S)-B-Phenylalanine a-CH ~5.4-5.6 ~50-55
B-CH2 ~2.8-3.0 ~40-45
Aromatic-H ~7.2-7.4 ~126-130
(S)-Valine Moiety a-CH ~4.5-4.7 ~60-65
B-CH ~2.1-2.3 ~30-35
y-CHs ~0.9-1.1 ~17-20
Succinimide Ring C3-H ~3.5-3.7 ~50-55
C4-H ~2.9-3.1 ~40-45
C4-CHs ~1.2-1.4 ~15-20

Note: Actual values may vary depending on the solvent and specific experimental conditions.

Biological Activity Data

Moiramide B exhibits potent activity against Gram-positive bacteria and moderate activity
against some Gram-negative strains.[1][11]

Table 2: Minimum Inhibitory Concentration (MIC) of Moiramide B
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Bacterial Strain MIC (pg/mL) Reference
Bacillus subtilis 0.25-1 [11]
Staphylococcus aureus 1-4 [11]
Escherichia coli 8-32 [1][11]
Streptococcus pneumoniae 05-2 [1]

Experimental Protocols
NMR Spectroscopy

o Objective: To determine the carbon-hydrogen framework and connectivity of Moiramide B.
o Methodology:

o A sample of purified Moiramide B (~1-5 mg) is dissolved in a deuterated solvent (e.qg.,
CDCls or DMSO-de) in a 5 mm NMR tube.

o 'H and 3C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or
higher).

o 2D NMR experiments, including COSY, HSQC, and HMBC, are performed to establish
correlations.

o COSY spectra are used to identify proton-proton spin systems within each fragment.
o HSQC spectra correlate protons to their directly attached carbons.

o HMBC spectra reveal long-range (2-3 bond) correlations between protons and carbons,
which is crucial for connecting the individual fragments.

High-Resolution Mass Spectrometry (HRMS)

» Objective: To determine the exact mass and elemental composition of the molecule.

o Methodology:
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o A dilute solution of Moiramide B is prepared in a suitable solvent (e.g., acetonitrile/water).

o The sample is introduced into an electrospray ionization (ESI) source coupled to a high-
resolution mass analyzer (e.g., TOF or Orbitrap).

o The instrument is calibrated using a known standard to ensure high mass accuracy (<5
ppm).

o The mass of the protonated molecule [M+H]* is measured.

o Software is used to calculate possible elemental compositions that match the measured
exact mass, confirming the molecular formula C25H31N3Os.

Asymmetric Total Synthesis (Conceptual Workflow)

e Objective: To construct the molecule with defined stereochemistry to confirm the absolute
configuration of the natural product.

» Methodology: A key strategic step in several syntheses involves the stereoselective
introduction of a side chain to a chiral -ketoamide.[4]

o Chiral Building Block Synthesis: Prepare homochiral precursors for the 3-phenylalanine
and the valinyl-succinimide units.[9]

o Key Fragment Coupling: A Pd-catalyzed allylic alkylation can be used to introduce an
allylic side chain onto a chiral y-amino-3-ketoamide.[4][12]

o Side Chain Modification: The introduced allyl group is then chemically modified (e.g., via
ozonolysis and oxidation) to form the succinimide ring.[4]

o Peptide Coupling: The final fragments (the succinimide-valine unit and the acylated 3-
phenylalanine) are joined via standard peptide coupling reactions.

o Final Deprotection: Removal of protecting groups yields the final Moiramide B molecule.
The synthetic product is then compared to the natural isolate.

X-ray Crystallography
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e Objective: To obtain a definitive three-dimensional structure of Moiramide B in its biologically
relevant state.

o Methodology:
o The target enzyme, carboxyltransferase (CT), is expressed and purified.
o The purified CT is incubated with an excess of Moiramide B to ensure binding.

o The protein-ligand complex is subjected to crystallization screening under various
conditions (e.g., different precipitants, pH, and temperatures).

o Suitable crystals are harvested and cryo-cooled.
o X-ray diffraction data is collected at a synchrotron source.

o The resulting diffraction pattern is processed to solve the crystal structure, revealing the
precise atomic coordinates of Moiramide B and its interactions within the enzyme's active
site.[3][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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